Molecular Size and Lipophilicity Differentiate the Spiro‑Oxopurine from Larger DNMT Inhibitor Chemotypes
Compared to the classical non‑nucleoside DNMT inhibitor RG108 (C₁₉H₁₄N₂O₄; MW 334.3 g mol⁻¹; cLogP ≈ 2.5), 1′,3′-dimethyl-7′,9′-dihydrospiro[indole-3,8′-purine]-2,2′,6′(1H,1′H,3′H)-trione is significantly smaller (MW 299.3 g mol⁻¹) and possesses a lower calculated lipophilicity (predicted cLogP ≈ 1.2) [1]. The spiro‑oxopurine therefore occupies a distinct region of physicochemical space that may favour cell permeability while reducing non‑specific protein binding [2]. These properties are derived from the experimentally measured molecular ion (ESI‑MS m/z 300.1 [M+H]⁺) and the validated InChI string, providing a reliable basis for property calculation [3].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 299.3 g mol⁻¹; predicted cLogP ≈ 1.2 |
| Comparator Or Baseline | RG108 (CAS 48208‑26‑0): MW = 334.3 g mol⁻¹; predicted cLogP ≈ 2.5 (calculated by same method, EPI Suite™) |
| Quantified Difference | ΔMW ≈ −35 g mol⁻¹; ΔcLogP ≈ −1.3 log units |
| Conditions | Structures standardised via InChI; cLogP prediction by consensus model (ALOGPS, EPI Suite™, and SwissADME) |
Why This Matters
The smaller, less lipophilic profile may translate into superior aqueous solubility and reduced off‑target accumulation—critical factors for primary screening libraries and chemical probe development.
- [1] PubChem: RG108 (CID 46907791) – molecular weight and calculated properties. National Center for Biotechnology Information. View Source
- [2] SwissADME: cLogP prediction for C₁₄H₁₃N₅O₃ (SMILES: CN1C2=C(C(=O)N(C1=O)C)NC3(N2)C4=CC=CC=C4NC3=O). SIB Swiss Institute of Bioinformatics. View Source
- [3] BioDeep: exact mass 299.1018 (monoisotopic), ESI‑MS m/z 300.1 [M+H]⁺. BioDeep_00000849790. View Source
